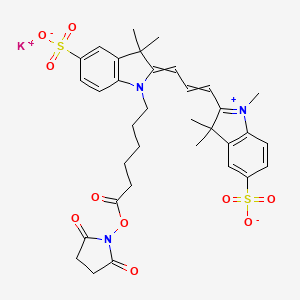
N-(3-cyanophenyl)-N-(4-methoxyphenyl)amine
Vue d'ensemble
Description
N-(3-cyanophenyl)-N-(4-methoxyphenyl)amine, also known as 3-CPA, is a heterocyclic amine that has a variety of applications in the fields of chemistry, pharmacology, and biochemistry. It is a structural analog of the neurotransmitter serotonin and has been used in research studies to investigate the mechanisms of action of serotonin and other neurotransmitters. 3-CPA has a wide range of biological activities, including anti-inflammatory, anti-depressant, and anti-cancer effects. In addition, it has been used in the synthesis of a variety of compounds, including pharmaceuticals and other organic compounds.
Applications De Recherche Scientifique
N-(3-cyanophenyl)-N-(4-methoxyphenyl)amine has been used in a variety of scientific research applications, including the study of the mechanisms of action of serotonin and other neurotransmitters. It has also been used in the synthesis of pharmaceuticals, including anti-depressants and anti-cancer agents. In addition, it has been used in the synthesis of organic compounds, such as polymers and dyes.
Mécanisme D'action
N-(3-cyanophenyl)-N-(4-methoxyphenyl)amine has been shown to interact with serotonin receptors in the brain, resulting in an increase in the release of serotonin. It has also been shown to interact with other neurotransmitters, such as dopamine and norepinephrine, resulting in an increase in their release. In addition, it has been shown to have anti-inflammatory and anti-depressant effects, as well as anti-cancer effects.
Effets Biochimiques Et Physiologiques
N-(3-cyanophenyl)-N-(4-methoxyphenyl)amine has been shown to have a variety of biochemical and physiological effects, including an increase in the release of serotonin, dopamine, and norepinephrine. It has also been shown to have anti-inflammatory and anti-depressant effects, as well as anti-cancer effects. In addition, it has been shown to reduce the symptoms of anxiety and depression, as well as the symptoms of Parkinson’s disease.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using N-(3-cyanophenyl)-N-(4-methoxyphenyl)amine in laboratory experiments is that it is a relatively inexpensive compound that is easily synthesized. In addition, it has a wide range of biological activities, making it a useful tool for research. However, there are some limitations to using N-(3-cyanophenyl)-N-(4-methoxyphenyl)amine in laboratory experiments. For example, it is not as stable as other compounds, and its effects may not be as long-lasting as other compounds.
Orientations Futures
There are a number of potential future directions for the use of N-(3-cyanophenyl)-N-(4-methoxyphenyl)amine in research. For example, it could be used to develop new drugs for the treatment of depression and anxiety, as well as for the treatment of Parkinson’s disease. In addition, it could be used to develop new compounds for the synthesis of organic compounds, such as polymers and dyes. Finally, it could be used to investigate the mechanisms of action of other neurotransmitters, such as dopamine and norepinephrine.
Propriétés
IUPAC Name |
3-(4-methoxyanilino)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O/c1-17-14-7-5-12(6-8-14)16-13-4-2-3-11(9-13)10-15/h2-9,16H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGKSTQAVTJYOJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=CC=CC(=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70654195 | |
| Record name | 3-(4-Methoxyanilino)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70654195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyanophenyl)-N-(4-methoxyphenyl)amine | |
CAS RN |
458550-48-6 | |
| Record name | 3-(4-Methoxyanilino)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70654195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![2-chloro-N-[cyclopropyl(4-methoxyphenyl)methyl]acetamide](/img/structure/B1486399.png)
![1-{[5-(4-Chlorophenyl)thien-2-yl]methyl}piperazine dihydrochloride](/img/structure/B1486400.png)
